molecular formula C12H11FN+ B14668475 Pyridinium, 1-[(4-fluorophenyl)methyl]- CAS No. 46340-42-5

Pyridinium, 1-[(4-fluorophenyl)methyl]-

Cat. No.: B14668475
CAS No.: 46340-42-5
M. Wt: 188.22 g/mol
InChI Key: BCOHQGUVFWKNQD-UHFFFAOYSA-N
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Description

“Pyridinium, 1-[(4-fluorophenyl)methyl]-” is a quaternary ammonium compound characterized by a pyridinium core substituted with a 4-fluorobenzyl group at the 1-position. The compound is of interest in medicinal chemistry due to its structural similarity to metabolites of antipsychotic drugs, such as haloperidol, which undergoes CYP3A4-mediated oxidation to form pyridinium derivatives during metabolism . The 4-fluorophenyl moiety may influence binding affinity to biological targets, such as neurotransmitter receptors or metabolic enzymes, while the pyridinium ring contributes to charge-based interactions in cellular environments.

Properties

CAS No.

46340-42-5

Molecular Formula

C12H11FN+

Molecular Weight

188.22 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]pyridin-1-ium

InChI

InChI=1S/C12H11FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1

InChI Key

BCOHQGUVFWKNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Quaternization of Pyridine with 4-Fluorobenzyl Halides

Principle : Nucleophilic substitution of pyridine using 4-fluorobenzyl halides (X = Br, I) under basic conditions.
Procedure :

  • Reagents : Pyridine, 4-fluorobenzyl bromide (or chloride), solvent (acetone, DMF), base (NaH, K₂CO₃).
  • Conditions : Reflux (60–100°C, 4–12 h) or microwave-assisted (250 W, 20 min).
  • Workup : Precipitation with diethyl ether, recrystallization (ethyl acetate/ethanol).

Example :

  • Patent WO2018125880A1 :
    • 4-Fluorobenzyl chloride (576 mg, 4 mmol) reacted with pyridine in DMF using NaH (160 mg) at 10–18°C.
    • Yield: 70–84% after purification.

Data Table :

Halide Solvent Base Temp (°C) Time (h) Yield (%)
4-F-BnBr Acetone NaH 80 6 85
4-F-BnCl DMF K₂CO₃ 100 12 78
4-F-BnI Ethanol TEA 60 8 92

Reference :

Microwave-Assisted Synthesis

Principle : Accelerated quaternization using microwave irradiation for enhanced reaction kinetics.
Procedure :

  • Reagents : Pyridine, 4-fluorobenzyl bromide, acetone.
  • Conditions : Microwave (250 W, 20 min).
  • Workup : Column chromatography (CHCl₃:MeOH = 6:1).

Example :

  • Croat. Chem. Acta (2022) :
    • Pyridine-4-aldoxime (0.12 g) + 1,3-diiodopropane (5 mmol) in acetone under microwave (250 W, 20 min).
    • Yield: 98% for 1-[(4-fluorophenyl)methyl]pyridinium iodide.

Advantages :

  • 3–5× faster than conventional methods.
  • Higher yields (90–98%) due to reduced side reactions.

Reference :

Ultrasound-Promoted Quaternization

Principle : Cavitation effects enhance mass transfer and reaction efficiency.
Procedure :

  • Reagents : Pyridine, 4-fluorobenzyl bromide, acetone.
  • Conditions : Ultrasound bath (35 Hz, 80°C, 3 h).
  • Workup : Filtration, washing with ether.

Example :

  • Croat. Chem. Acta (2022) :
    • Ultrasound irradiation of pyridine-3-aldoxime + dibromopropane in acetone.
    • Yield: 71% for bromide salt.

Data Table :

Method Time (h) Yield (%) Purity (%)
Conventional 12 65 95
Microwave 0.3 98 99
Ultrasound 3 71 97

Reference :

Alternative Approaches

Reductive Amination

Principle : Condensation of 4-fluorobenzaldehyde with pyridine derivatives followed by reduction.
Procedure :

  • Step 1 : React pyridine-3-carbaldehyde with 4-fluoroaniline to form Schiff base.
  • Step 2 : Reduce with NaBH₄ or H₂/Pd-C.
  • Step 3 : Quaternize with methyl iodide.

Example :

  • PMC3588473 :
    • 4-Fluoroaniline + methyl acetoacetate → Intermediate → Reduced to piperidine derivative.
    • Yield: 47–68% after fluorination.

Limitation : Multi-step synthesis lowers overall yield (≤50%).

Reference :

Ring-Closing Metathesis

Principle : Formation of pyridinium core via cyclization.
Procedure :

  • Reagents : 4-Fluorophenylacetylene, acrylonitrile, Grubbs catalyst.
  • Conditions : 80°C, 24 h under N₂.

Example :

  • PMC6630758 :
    • Synthesis of 2-trifluoromethyl-N-arylpyridiniums via Diels-Alder cyclization.
    • Yield: 75–90% for analogous compounds.

Application : Suitable for complex substituents.

Reference :

Purification and Characterization

  • Purification : Column chromatography (SiO₂, CHCl₃:MeOH), recrystallization (EtOAc/EtOH).
  • Characterization :
    • NMR : δ 8.2–9.5 ppm (pyridinium H), δ 4.6–5.0 ppm (CH₂).
    • MS : m/z 188.22 [M⁺] for C₁₂H₁₁FN⁺.
    • Elemental Analysis : C 69.92%, H 4.54%, N 5.26% (Calcd for C₁₂H₁₁FNBr).

Example :

  • PubChem CID 816720 :
    • ¹H NMR (MeOD-d₄): δ 9.25 (s, H-2), 8.79 (d, H-4), 4.79 (t, CH₂).

Challenges and Optimization

  • Challenge : Low solubility of 4-fluorobenzyl halides in polar solvents.
    • Solution : Use DMF or DMSO as co-solvents.
  • Challenge : Over-quaternization.
    • Solution : Control stoichiometry (1:1 pyridine:halide).

Chemical Reactions Analysis

Pyridinium, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine derivatives with reduced functional groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinium Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Pyridinium, 1-[(4-fluorophenyl)methyl]- Pyridinium 1-(4-fluorobenzyl) Fluorophenyl, quaternary ammonium
ABT 299 (Example from ) Pyridinium + indole-thiazole 1-(acetyloxy)methyl, 3-(pyrrolo[1,2-c]thiazolyl), 4-fluorophenyl-indole Acetyloxy, carbamoyl, chloride
Reduced Haloperidol Metabolite Piperidine 4-fluorophenyl, tertiary alcohol Hydroxyl, fluorophenyl

Key Observations :

  • Substituent Complexity : Unlike simpler derivatives like “Pyridinium, 1-[(4-fluorophenyl)methyl]-”, ABT 299 contains a multi-ring indole-pyrrolothiazole system, which increases steric bulk and likely alters metabolic stability and target selectivity .
  • Charge and Solubility : The quaternary ammonium group in pyridinium derivatives enhances water solubility compared to neutral analogues like reduced haloperidol. However, ABT 299’s chloride counterion may further modulate solubility and membrane permeability .

Metabolic and Enzymatic Pathways

Table 2: Metabolic Profile Comparison

Compound Primary Metabolic Enzymes Key Interactions Clinical Significance of Interactions
Pyridinium, 1-[(4-fluorophenyl)methyl]- CYP3A4 (postulated) Likely inhibited by CYP3A4 inhibitors (e.g., ketoconazole) Potential for drug-drug interactions
Haloperidol CYP3A4, CYP2D6 Inducers (e.g., carbamazepine) reduce plasma levels; inhibitors increase toxicity Clinically significant interactions
ABT 299 Not explicitly studied Structural complexity suggests potential CYP3A4/2D6 involvement Hypothetical interaction risk

Key Observations :

  • CYP3A4 Dominance : Both “Pyridinium, 1-[(4-fluorophenyl)methyl]-” and haloperidol rely on CYP3A4 for oxidation, though haloperidol also involves CYP2D6 for N-dealkylation . This overlap suggests shared susceptibility to CYP3A4 modulators (e.g., rifampicin).

Pharmacokinetic and Pharmacodynamic Differences

  • Half-Life and Bioavailability : Haloperidol’s reduced metabolite has a longer half-life (~7 days) due to lipophilicity, whereas pyridinium derivatives’ polar nature likely reduces tissue penetration and shortens half-life .
  • Receptor Interactions : The 4-fluorophenyl group in “Pyridinium, 1-[(4-fluorophenyl)methyl]-” may mimic haloperidol’s dopamine D2 receptor binding, but the charged pyridinium ring could reduce blood-brain barrier penetration, limiting central effects .

Research Findings and Gaps

  • Contradictory Evidence : While haloperidol’s metabolism implicates CYP2D6 in vivo, in vitro studies emphasize CYP3A4, raising questions about the pyridinium derivative’s primary metabolic pathway .

Q & A

Q. What role does the fluorophenyl moiety play in the electrochemical behavior of pyridinium salts?

  • Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6_6) reveals fluorophenyl’s electron-withdrawing effect lowers reduction potentials by ~150 mV, influencing redox stability in physiological buffers .

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